1-(Methylthio)-2-propanethiol
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Overview
Description
1-(Methylthio)-2-propanethiol is an organosulfur compound with the molecular formula C4H10S2. It is characterized by the presence of both a methylthio group (-SCH3) and a thiol group (-SH) attached to a propane backbone. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylthio)-2-propanethiol can be synthesized through various methods. One common approach involves the reaction of 1-chloro-2-propanethiol with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:
CH3SCH2CH2Cl + NaSCH3 → CH3SCH2CH2SCH3 + NaCl
Industrial Production Methods: Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic addition of methanethiol to propylene sulfide in the presence of a base catalyst. This method allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-2-propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or alkanes.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) or sodium methoxide (NaOCH3) can be employed.
Major Products Formed:
Oxidation: Disulfides (e.g., CH3SCH2CH2SSCH2CH2SCH3) or sulfonic acids (e.g., CH3SO3H).
Reduction: Simpler thiols (e.g., CH3SH) or alkanes (e.g., propane).
Substitution: Various substituted propanethiols depending on the nucleophile used.
Scientific Research Applications
1-(Methylthio)-2-propanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the flavor and fragrance industry due to its strong odor, and in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(Methylthio)-2-propanethiol involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1-(Methylthio)-2-propanethiol can be compared with other similar compounds such as:
Methanethiol (CH3SH): A simpler thiol with a similar odor but lacking the additional methylthio group.
2-Methyl-2-propanethiol (C4H10S): Another thiol with a different structural arrangement, leading to distinct chemical properties.
Dimethyl disulfide (CH3SSCH3): A disulfide with two methylthio groups, exhibiting different reactivity and applications.
Properties
CAS No. |
34143-77-6 |
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Molecular Formula |
C4H10S2 |
Molecular Weight |
122.3 g/mol |
IUPAC Name |
1-methylsulfanylpropane-2-thiol |
InChI |
InChI=1S/C4H10S2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3 |
InChI Key |
BORCPEFCFCKKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)S |
Origin of Product |
United States |
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